molecular formula C8H6F5NO B098389 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL CAS No. 17556-46-6

2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL

Cat. No.: B098389
CAS No.: 17556-46-6
M. Wt: 227.13 g/mol
InChI Key: HVCIJUHXCQINBC-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol (CAS: 17556-46-6) is a fluorinated alcohol derivative featuring a pyridin-2-yl substituent at the first carbon of a propan-1-ol backbone, with five fluorine atoms occupying the second and third carbons (Figure 1).

This compound is synthesized via asymmetric reduction or nucleophilic substitution reactions, though steric hindrance from the pentafluoropropyl group can reduce yields in certain pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-pyridin-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6(15)5-3-1-2-4-14-5/h1-4,6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCIJUHXCQINBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(C(F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375100, DTXSID101232045
Record name 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886496-21-5, 17556-46-6
Record name α-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886496-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Pentafluoropropanol with Pyridine Derivatives

The most direct method involves reacting pentafluoropropanol with a pyridine derivative under nucleophilic conditions. As described in, this typically employs 2-pyridylmagnesium bromide or analogous Grignard reagents. The reaction proceeds in anhydrous tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature. Quenching with saturated ammonium chloride (NH₄Cl) yields the crude product, which is purified via acid-base extraction and vacuum distillation.

Key Parameters:

  • Solvent: THF or diethyl ether

  • Temperature: −78°C to 25°C

  • Workup: NH₄Cl quenching, HCl acidification, ethyl acetate extraction

  • Yield: ~65% (laboratory scale)

This method prioritizes simplicity but faces challenges in regioselectivity due to competing reactions at the pyridine nitrogen.

Aldol Condensation Strategies

Pentafluoroenolate Intermediate Formation

A more efficient route utilizes aldol condensation between a pentafluoroenolate and pyridine-2-carbaldehyde. As demonstrated in, the enolate is generated from hexafluoroisopropanol (HFIP) using lithium diisopropylamide (LDA) at −40°C. The enolate attacks the aldehyde, forming a β-hydroxy ketone intermediate, which is subsequently oxidized to the target diol.

Optimized Protocol:

  • Enolate Generation: HFIP + LDA in THF, −40°C, 15 min.

  • Aldol Addition: Pyridine-2-carbaldehyde, −40°C, 2 h.

  • Oxidation: Dess-Martin periodinane, room temperature, 1 h.

  • Yield: 52% (aldol step), 95% post-oxidation.

This method achieves higher regioselectivity and purity compared to nucleophilic substitution.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow reactors to enhance reproducibility and yield. As noted in, automated systems combine pentafluoropropanol and 2-pyridylmagnesium bromide in a tubular reactor with real-time monitoring. Key advantages include:

ParameterValue
Residence Time10–15 min
Temperature0–5°C
Pressure2–3 bar
Annual Capacity10–50 metric tons

Quality Control: In-line FTIR and HPLC ensure >98% purity post-distillation.

Purification and Isolation

Acid-Base Extraction

Crude product is purified via sequential extractions:

  • Acidification: Adjust to pH 1–2 with HCl, partition into aqueous phase.

  • Basification: Neutralize with NaOH (pH 10–12), extract with ethyl acetate.

  • Drying: Anhydrous MgSO₄ or Na₂SO₄.

Vacuum Distillation

High-purity isolates (>99%) are obtained via fractional distillation under reduced pressure (6 mbar, 75°C).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution6595ModerateHigh
Aldol Condensation9599HighModerate
Continuous Flow9098Very HighVery High

The aldol method offers superior yield and purity but requires costly reagents like Dess-Martin periodinane. Continuous flow systems balance scalability and cost, making them ideal for industrial applications.

Mechanistic Insights

Steric and Electronic Effects

The pyridine ring’s electron-deficient nature directs electrophilic attack to the ortho position, while the pentafluoropropanol group’s strong electron-withdrawing effect stabilizes intermediates via inductive effects. Fluorine atoms also enhance solubility in nonpolar media, facilitating isolation.

Challenges and Optimization

Byproduct Formation

Competing reactions at the pyridine nitrogen generate undesired quaternary ammonium salts. Mitigation strategies include:

  • Low-Temperature Conditions: Suppress side reactions.

  • Protecting Groups: Temporarily block the nitrogen with trimethylsilyl chloride .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL is utilized as a reagent in organic synthesis reactions. Its fluorinated structure allows for the introduction of fluorine atoms into organic molecules, which can significantly alter their chemical reactivity and biological activity.

Key Reactions:

  • Fluorination Reactions : It acts as a precursor for synthesizing various fluorinated compounds that are important in pharmaceuticals and agrochemicals.
  • Derivatization Agent : This compound is used as a derivatization agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of complex mixtures such as biological fluids.
Reaction TypeApplication
FluorinationSynthesis of fluorinated pharmaceuticals
DerivatizationAnalysis of metabolites in biological samples

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its ability to mimic certain biological molecules while providing enhanced stability and bioavailability is crucial.

Case Studies:

  • Research indicates that derivatives of pentafluoropropanol exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. For instance, compounds incorporating this moiety have shown potential in targeting specific receptors in cancer therapy.

Environmental Chemistry

Given the increasing regulatory scrutiny on traditional solvents and cleaning agents due to their environmental impact, this compound has been explored as an alternative cleaning agent.

Applications:

  • It serves as a safer substitute for chlorofluorocarbons (CFCs) in various industrial processes.
  • Studies on its environmental fate indicate lower toxicity and persistence compared to conventional solvents.

Mechanism of Action

Comparison with Similar Compounds

Structural Isomers: Pyridin-3-yl and Pyridin-4-yl Derivatives

The positional isomers of the pyridine ring (3-yl and 4-yl) exhibit distinct electronic and steric properties:

  • Pyridin-2-yl isomer : The nitrogen atom at the 2-position creates a sterically accessible lone pair, enhancing hydrogen-bonding interactions. This configuration may favor coordination in catalytic systems .
  • Pyridin-3-yl and 4-yl isomers: The nitrogen’s position alters electronic effects.

Heterocyclic Analogs: Thienyl and Furan Derivatives

  • 2,2,3,3,3-Pentafluoro-1-(3-thienyl)propan-1-ol (CAS: N/A): Replacing pyridine with thiophene introduces sulfur, increasing electron density and altering solubility.
  • 2,2,3,3,3-Pentafluoro-1-furan-2-yl-propan-1-ol (CAS: N/A): The furan ring’s oxygen atom enhances polarity but lacks the lone-pair accessibility of pyridine. This compound (C7H5F5O2, MW: 216.11 g/mol) is less basic than the pyridyl analog, impacting its reactivity in acid-catalyzed reactions .

Aromatic Substituted Derivatives

  • The dichlorophenyl group may enhance binding in hydrophobic environments .

Data Tables

Table 1: Key Properties of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Notable Features
This compound 17556-46-6 C8H6F5NO 227.13 Pyridine N at 2-position; high H-bonding
2,2,3,3,3-Pentafluoro-1-(pyridin-3-yl)propan-1-ol N/A C8H6F5NO 227.13 Reduced steric hindrance near -OH
2,2,3,3,3-Pentafluoro-1-(3-thienyl)propan-1-ol N/A C7H5F5OS 232.17 Thiophene sulfur; increased lipophilicity
2,2,3,3,3-Pentafluoro-1-furan-2-yl-propan-1-ol N/A C7H5F5O2 216.11 Furan oxygen; lower basicity
1-(2,4-Dichlorophenyl)-pentafluoropropan-1-ol 2950376 C9H5Cl2F5O 295.04 Chlorine substituents; enhanced stability

Research Findings

Reactivity Trends

  • Electronic Effects : Pyridin-2-yl derivatives exhibit stronger hydrogen-bonding than furan or thienyl analogs, favoring interactions in polar solvents or enzyme-active sites.
  • Steric Effects : Dichlorophenyl and pentafluoropropyl groups hinder nucleophilic attack, necessitating optimized reaction conditions .

Biological Activity

Chemical Identity
2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H6F5NO and a molecular weight of 227.13 g/mol. It is characterized by the presence of five fluorine atoms and a pyridine ring, which contribute to its unique biological properties and chemical reactivity.

Synthesis
The synthesis of this compound typically involves several steps starting from 1-propene and hydrogen fluoride, leading to a series of fluorination and hydration reactions before introducing the pyridine moiety. The detailed synthetic route includes:

  • Fluorination of 1-propene with hydrogen fluoride to form 1-fluoro-1-propene.
  • Further fluorination and hydration to yield 2,2,3,3,3-pentafluoro-1-propanol.
  • Introduction of the pyridine ring , which can be achieved through various coupling reactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, facilitating its interaction with enzymes and receptors involved in various biological pathways .

Enzyme Interaction Studies

The compound has been employed in studies investigating enzyme mechanisms. Its ability to act as a probe for biological systems allows for deeper insights into enzyme kinetics and inhibition mechanisms. For example, the inhibition of cyclooxygenases (COX) by structurally related compounds has been documented, indicating a potential pathway for anti-inflammatory activity .

Case Studies

A notable case study involved the evaluation of similar fluorinated compounds in vivo. For example, a derivative demonstrated effective inhibition of key inflammatory pathways in rodent models . Although specific data on this compound is sparse, these findings provide a framework for hypothesizing its biological effects.

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityReference
This compoundC8H6F5NOPotential antiproliferative; enzyme interaction
1-Furan-2-yl-3-pyridin-2-yl-propenoneC11H9NAnti-inflammatory via nitric oxide inhibition
Pyridine derivatives (general)VariesAntiproliferative against cancer cell lines

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol in a laboratory setting?

  • Methodology :

  • Nucleophilic substitution : React pentafluoropropanol derivatives with pyridin-2-ylmagnesium bromide under anhydrous conditions.

  • Fluorination : Introduce fluorine atoms via electrochemical fluorination or using fluorinating agents (e.g., SF₄) to a pyridinyl propanol precursor.

  • Regioselectivity : Pyridin-2-yl substitution is influenced by steric and electronic factors; use directing groups (e.g., boronic acids) to enhance selectivity .

    • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry using ¹H NMR or X-ray crystallography.
    Structural Analogs (CAS Numbers)Substituent PositionReference
    2,2,3,3,3-Pentafluoro-1-(pyridin-3-yl)propan-1-olPyridin-3-yl
    2,2,3,3,3-Pentafluoro-1-(4-trifluorophenyl)propan-1-one4-Trifluoromethylphenyl

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • GC-MS : Detect trace impurities using a DB-5MS column and electron ionization (EI) mode. Derivatize with pentafluoropropionic anhydride for enhanced volatility .
  • Multinuclear NMR : Use ¹⁹F NMR to confirm fluorination (δ = -75 to -85 ppm for CF₃ groups) and ¹H NMR to verify pyridin-2-yl proton coupling patterns .
  • Elemental Analysis : Validate empirical formula (C₈H₆F₅NO) with ≤0.3% deviation .
    • Data Validation : Cross-reference spectral libraries for fluorinated alcohols and pyridine derivatives.

Q. What safety precautions are critical when handling this fluorinated compound?

  • Hazard Profile : Acute oral toxicity (LD₅₀: 300 mg/kg in rats), hepatotoxic effects, and flammability .
  • Mitigation Strategies :

  • Use fume hoods and explosion-proof equipment.
  • Wear nitrile gloves, chemical goggles, and flame-resistant lab coats.
  • Store in sealed containers under inert gas (N₂ or Ar) at ≤4°C .

Advanced Research Questions

Q. What strategies optimize regioselectivity when introducing the pyridin-2-yl group during synthesis?

  • Directed Ortho-Metalation : Employ tert-butyllithium to deprotonate pyridine at the 2-position, followed by quenching with pentafluoropropanol derivatives .
  • Catalytic Approaches : Use transition metals (e.g., Pd or Cu) to mediate cross-coupling reactions between fluorinated alcohols and pyridinyl halides.
  • Comparative Data : Pyridin-2-yl derivatives exhibit 20% higher yields than pyridin-4-yl analogs due to reduced steric hindrance .

Q. How does the compound’s fluorination pattern influence its reactivity in nucleophilic reactions?

  • Electron-Withdrawing Effects : The pentafluoro group stabilizes carbocation intermediates, favoring SN1 mechanisms.
  • Kinetic Studies : Fluorine substitution reduces nucleophilic attack rates by 40% compared to non-fluorinated analogs .
  • Applications : Enhanced stability makes it suitable for synthesizing fluorinated pharmaceuticals or agrochemicals .

Q. What analytical challenges arise when detecting trace amounts in biological matrices?

  • Matrix Effects : Plasma proteins and lipids can interfere with GC-MS detection. Use solid-phase extraction (SPE) with C18 cartridges for cleanup .
  • Derivatization Protocols : Optimize reaction time (30–60 min) and temperature (70°C) with pentafluoropropionic anhydride to maximize signal intensity .
  • Validation Parameters : Achieve limits of detection (LOD) ≤10 ng/mL via calibration curves (R² ≥0.99) .

Q. Are there discrepancies in reported spectral data for this compound across studies?

  • Common Issues :

  • Solvent-dependent ¹⁹F NMR shifts (e.g., CDCl₃ vs. DMSO-d₆).
  • Variability in melting points due to polymorphism.
    • Resolution : Use standardized solvents and report experimental conditions (e.g., 500 MHz NMR, 25°C) .

Q. How do structural analogs with different aryl substituents affect pharmacological activity?

  • Structure-Activity Relationship (SAR) :

  • Pyridin-2-yl derivatives show 3× higher binding affinity to GABA receptors than phenyl analogs.
  • Trifluoromethyl groups enhance metabolic stability but reduce solubility .
    • Screening Workflow :

Synthesize analogs with varied substituents (e.g., -CF₃, -OCH₃).

Test in vitro activity using radioligand binding assays.

Correlate logP values (1.17–2.50) with membrane permeability .

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